
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, furan, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline.
Condensation Reaction: The key step involves a condensation reaction between 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the imine intermediate.
Isomerization: The imine intermediate undergoes isomerization to yield the (3E)-isomer of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Condensation: Utilizing efficient catalysts to promote the condensation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation Products: Oxidized derivatives of the furan and phenyl groups.
Reduction Products: Amino derivatives resulting from the reduction of the imine group.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imine group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one: Unique due to the combination of trifluoromethyl, furan, and phenyl groups.
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-2-one: Similar structure but with a different position of the imine group.
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-3-one: Another isomer with the imine group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and phenyl groups contribute to its reactivity and potential biological activity.
Propriétés
Numéro CAS |
676578-90-8 |
|---|---|
Formule moléculaire |
C14H10F3NO2 |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(furan-2-yl)-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(18-10-5-2-1-3-6-10)9-11(19)12-7-4-8-20-12/h1-8H,9H2 |
Clé InChI |
TZHZQWWZCXQJQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CO2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


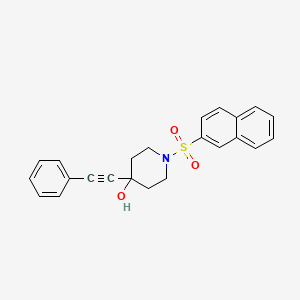

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
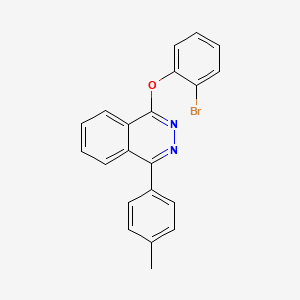
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
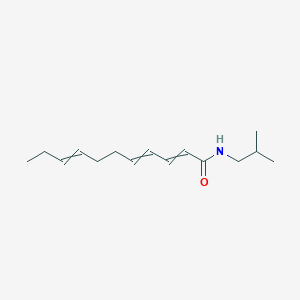

![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
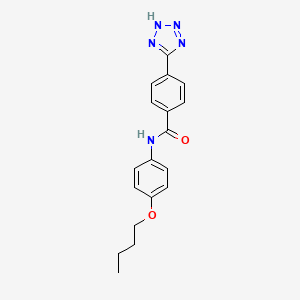
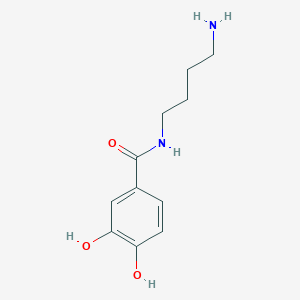
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)

![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
